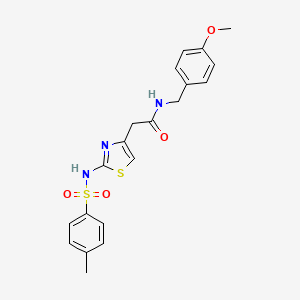
N-((1-benzylpiperidin-4-yl)methyl)-3-fluoro-4-methoxybenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((1-benzylpiperidin-4-yl)methyl)-3-fluoro-4-methoxybenzenesulfonamide is a complex organic compound that belongs to the class of piperidine derivatives. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties. Piperidine derivatives are known for their wide range of biological activities, making them valuable in drug discovery and development.
作用機序
Target of Action
The compound N-((1-benzylpiperidin-4-yl)methyl)-3-fluoro-4-methoxybenzenesulfonamide belongs to the class of organic compounds known as N-benzylpiperidines . These are heterocyclic compounds containing a piperidine ring conjugated to a benzyl group through one nitrogen ring atom
Mode of Action
Compounds of similar structure have been found to interact withacetylcholinesterase . This interaction could potentially inhibit the enzyme, leading to an increase in acetylcholine levels in the brain, which plays a vital role in cognition .
Biochemical Pathways
Given its potential interaction with acetylcholinesterase, it could be involved in thecholinergic signaling pathway .
Pharmacokinetics
Similar compounds have been found to have varying absorption, distribution, metabolism, and excretion profiles .
Result of Action
If it does inhibit acetylcholinesterase, it could potentially lead to an increase in acetylcholine levels in the brain, affecting cognition .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-benzylpiperidin-4-yl)methyl)-3-fluoro-4-methoxybenzenesulfonamide typically involves multiple steps. One common method starts with the preparation of 1-benzylpiperidine, which is then reacted with appropriate reagents to introduce the sulfonamide group. The reaction conditions often involve the use of solvents like ethanol or THF, and catalysts such as palladium on carbon for hydrogenation steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
N-((1-benzylpiperidin-4-yl)methyl)-3-fluoro-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
科学的研究の応用
N-((1-benzylpiperidin-4-yl)methyl)-3-fluoro-4-methoxybenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and chemical processes
類似化合物との比較
Similar Compounds
N′-(1-benzylpiperidin-4-yl)acetohydrazide: Similar in structure but with different functional groups.
1-benzyl-4-(5,6-dimethoxy-1-indanon-2-yl)methylpiperidine: Another piperidine derivative with different pharmacological properties
Uniqueness
N-((1-benzylpiperidin-4-yl)methyl)-3-fluoro-4-methoxybenzenesulfonamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and therapeutic potential. Its fluorine and methoxy groups, in particular, may enhance its stability and bioavailability compared to similar compounds.
特性
IUPAC Name |
N-[(1-benzylpiperidin-4-yl)methyl]-3-fluoro-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN2O3S/c1-26-20-8-7-18(13-19(20)21)27(24,25)22-14-16-9-11-23(12-10-16)15-17-5-3-2-4-6-17/h2-8,13,16,22H,9-12,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHPAEDJWVJLQAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2CCN(CC2)CC3=CC=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)prop-2-enamide](/img/structure/B2793042.png)


![N-benzyl-2-(3-(2-cyclopentylacetamido)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)acetamide](/img/structure/B2793046.png)
![3-(3-Chlorophenyl)-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]propanamide](/img/structure/B2793047.png)
![N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2793049.png)

![2-[8-(4-chlorobenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2793055.png)


![1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(2-methyl-3-nitrobenzoyl)piperazine](/img/structure/B2793060.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide](/img/structure/B2793061.png)
![N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-1H-indole-2-carboxamide](/img/structure/B2793062.png)
